molecular formula C10H16N4O2 B14773950 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide

Cat. No.: B14773950
M. Wt: 224.26 g/mol
InChI Key: ACJFRCGTRWOANC-UHFFFAOYSA-N
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Description

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide is a chemical compound with a complex structure that includes an amino group, a methoxypyrazine moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide typically involves the reaction of 3-methoxypyrazine with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
  • (S)-2-amino-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide

Uniqueness

Compared to similar compounds, 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide exhibits unique structural features that may confer distinct biological activities or chemical reactivity. The presence of the methoxypyrazine moiety and the specific arrangement of functional groups can influence its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C10H16N4O2/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3

InChI Key

ACJFRCGTRWOANC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=NC=CN=C1OC)N

Origin of Product

United States

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